

Application Notes and Protocols for In Vivo Imaging with CREKA Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CREKA peptide	
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Introduction

The **CREKA peptide** (Cys-Arg-Glu-Lys-Ala) is a tumor-homing pentapeptide that specifically targets fibrin-fibronectin complexes, which are overexpressed in the tumor microenvironment and at sites of tissue injury.[1] This specificity makes CREKA an invaluable tool for in vivo imaging, enabling the visualization of tumors, including micrometastases, and other pathological conditions such as thrombosis and renal fibrosis. This document provides detailed application notes and protocols for utilizing CREKA-based probes for in vivo imaging across various modalities.

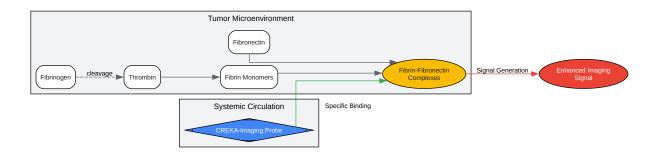
Principle of Action

CREKA was identified through in vivo phage display screening in tumor-bearing mice.[1] It binds to clotted plasma proteins, specifically the fibrin-fibronectin complexes, which are abundant in the tumor stroma and vasculature but not in healthy tissues.[2][3] This targeted binding allows for the accumulation of CREKA-conjugated imaging agents at the tumor site, leading to enhanced signal intensity and improved contrast for imaging. The linear structure of CREKA and the presence of a single cysteine residue facilitate its conjugation to a variety of imaging agents, including fluorescent dyes, MRI contrast agents, and PET radionuclides.[1][4]

Signaling and Binding Pathway



The targeting mechanism of the **CREKA peptide** is not based on a classical signaling pathway involving intracellular cascades. Instead, it relies on a direct molecular interaction with its target in the extracellular matrix of the tumor microenvironment.



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Caption: **CREKA peptide** binding to fibrin-fibronectin complexes in the tumor microenvironment.

Applications in In Vivo Imaging

CREKA-based probes have been successfully employed in several preclinical in vivo imaging applications:

- Cancer Detection and Metastasis Imaging: CREKA-conjugated agents can detect primary tumors and, significantly, small metastatic lesions that are often missed by conventional imaging techniques.[1][5]
- Thrombosis Imaging: Due to its affinity for fibrin clots, CREKA can be used to visualize thrombi.[1]
- Imaging of Renal Fibrosis: The peptide can target fibrotic regions in the kidney.[1]



Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies using CREKA-based imaging agents.



Imaging Agent	Animal Model	lmaging Modality	Key Quantitative Finding	Reference
CREKA-Cy5	4T1 Breast Cancer Metastasis Mouse	Fluorescence	Tumor-to-Normal Tissue fluorescence intensity ratio (T/N ratio) was significantly elevated in metastatic tissues.[6]	[6]
CREKA-Tris(Gd- DOTA)₃	Metastatic Breast Cancer Mouse Model	MRI	Enabled detection of micrometastases as small as 0.5 mm and produced strong MRI signal enhancement in metastatic tumors.[1]	[1]
18F-NOTA- iCREKA	U87MG Glioblastoma Xenograft Mouse	PET	Tumor-to-Muscle (T/M) ratio of 9.93 ± 0.42, significantly higher than the control linear peptide (2.69 ± 0.35).[7]	[7]
CREKA- conjugated PEG Nanoparticles	HeLa Cell Xenograft Mouse Model	Fluorescence	Fibrin binding ability of PEG particles increased up to 94% with	[8][9]



			CREKA conjugation.[8][9]	
CMWNTs-PEG- CREKA	Tumor-bearing mice	NIR Fluorescence	6.4-fold higher accumulation in tumor tissues with NIR illumination compared to the control group.	[10]

Detailed Experimental Protocols Protocol 1: In Vivo Fluorescence Imaging of Tumor Metastasis with CREKA-Cy5

This protocol outlines the procedure for imaging metastatic tumors using a fluorescently labeled **CREKA peptide**.

Experimental Workflow:

Caption: Workflow for in vivo fluorescence imaging with CREKA-Cy5.

Materials:

- CREKA-Cy5 probe (0.3 μmol/kg)[6]
- Mice with spontaneous metastatic 4T1-GFP-Luc2 breast tumors[6]
- In Vivo Imaging System (e.g., Maestro FLEX)[6]
- Anesthetics (e.g., ketamine/xylazine cocktail)[11]

Procedure:

 Animal Model: Utilize mice bearing spontaneous metastatic 4T1-GFP-Luc2 breast tumors, developed through orthotopic implantation.[6]



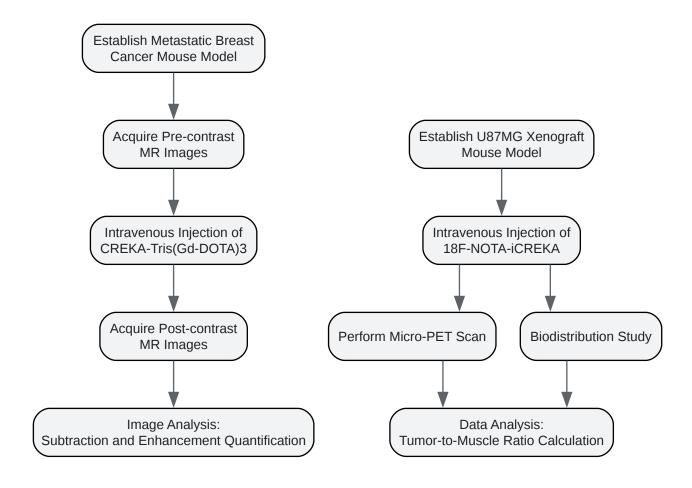
- Probe Administration: Intravenously inject CREKA-Cy5 at a dose of 0.3 μmol/kg through the tail vein.[6]
- Incubation Period: Allow the probe to circulate and accumulate at the target sites for 4 hours. This duration also facilitates the clearance of the unbound probe from circulation.[6]
- In Vivo Imaging: Anesthetize the mice and perform whole-body imaging using a suitable in vivo fluorescence imaging system.[11]
- Ex Vivo Imaging: After in vivo imaging, euthanize the mice and excise major organs with suspected metastases for ex vivo imaging to confirm probe accumulation.[6]
- Data Analysis: Quantify the fluorescence intensity in the metastatic tumors and adjacent normal tissue to calculate the tumor-to-normal tissue (T/N) ratio.[6]

Protocol 2: Magnetic Resonance Imaging (MRI) of Micrometastases with CREKA-Tris(Gd-DOTA)₃

This protocol describes the use of a CREKA-conjugated MRI contrast agent for the detection of small metastatic lesions.

Experimental Workflow:





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- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Imaging with CREKA Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551449#using-creka-peptide-for-in-vivo-imaging]

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